Phenethyl anthranilate
Overview
Description
Phenethyl anthranilate, also known as 2-phenylethyl anthranilate, is an organic compound with the molecular formula C15H15NO2. It is an ester formed from anthranilic acid and phenethyl alcohol. This compound is known for its pleasant grape-like odor and is used in various applications, including perfumery and flavoring.
Mechanism of Action
Target of Action
Phenethyl anthranilate primarily targets the enzyme Anthranilate Phosphoribosyltransferase (AnPRT) . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . The enzyme is homodimeric with the active site located in the hinge region between two domains .
Mode of Action
This compound interacts with its target, AnPRT, by binding to the enzyme’s active site . The substrate 5-phospho-D-ribose 1-diphosphate (PRPP) binds to the C-terminal domain and coordinates to Mg2+, in a site completed by two flexible loops . The binding of the second substrate, anthranilate, is more complex, featuring multiple binding sites along an anthranilate channel . This multi-modal binding is consistent with the substrate inhibition observed at high concentrations of anthranilate .
Biochemical Pathways
This compound affects the tryptophan biosynthesis pathway . Specifically, it influences the second committed step in this pathway, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This pathway operates in plants and microorganisms .
Pharmacokinetics
This compound is a colorless solid with an odor of grape and orange . It is insoluble in water . It forms salts readily with acids and hydrolyzes under alkaline pH conditions . .
Result of Action
The result of this compound’s action on AnPRT is the formation of N-(5-phosphoribosyl)-anthranilate (PRA), a key intermediate in the biosynthesis of tryptophan . This can have downstream effects on the production of tryptophan and related compounds in the organism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to hydrolyze under alkaline pH conditions . Moreover, it is recommended to store this material in a refrigerator , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
Phenethyl Anthranilate interacts with several enzymes and proteins in biochemical reactions. In Escherichia coli, this compound is synthesized from chorismate by anthranilate synthase (TrpED) and then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyl transferase to continue the tryptophan biosynthetic pathway .
Cellular Effects
Its role in the tryptophan biosynthetic pathway suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to phosphoribosyl anthranilate by anthranilate phosphoribosyl transferase. This reaction forms N-(5- phosphoribosyl)-anthranilate (PRA), a key intermediate in tryptophan biosynthesis .
Metabolic Pathways
This compound is involved in the tryptophan biosynthetic pathway, where it interacts with enzymes such as anthranilate synthase and anthranilate phosphoribosyl transferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl anthranilate can be synthesized through the esterification of anthranilic acid with phenethyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of strong acids or bases, breaking down into anthranilic acid and phenethyl alcohol.
Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Hydrolysis: Anthranilic acid and phenethyl alcohol.
Oxidation: Phenylacetic acid derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Phenethyl anthranilate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor and stability.
Comparison with Similar Compounds
Phenethyl anthranilate can be compared with other esters of anthranilic acid, such as methyl anthranilate and ethyl anthranilate. While all these compounds share a common anthranilic acid moiety, their unique alcohol components confer distinct properties:
Methyl Anthranilate: Known for its fruity, grape-like odor, commonly used in flavoring and perfumery.
Ethyl Anthranilate: Has a sweet, floral scent and is also used in fragrances and flavorings.
This compound stands out due to its phenethyl group, which provides a more complex and nuanced aroma compared to its simpler counterparts.
Properties
IUPAC Name |
2-phenylethyl 2-aminobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNBAGCFUDYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | PHENETHYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025861 | |
Record name | Phenethyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenethyl anthranilate is a colorless solid with an odor of grape and orange. Insoluble in water. (NTP, 1992), Solid, Fused, colourless to pale yellow-amber crystaline mass; Neroli, grape undertone | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | PHENETHYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 2-Phenylethyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Phenylethyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1534/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | PHENETHYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Phenylethyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1534/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.14 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | PHENETHYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
133-18-6 | |
Record name | PHENETHYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenylethyl anthranilate | |
Source | CAS Common Chemistry | |
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Record name | Phenethyl anthranilate | |
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Record name | PHENETHYL ANTHRANILATE | |
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Record name | Benzoic acid, 2-amino-, 2-phenylethyl ester | |
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Record name | Phenethyl anthranilate | |
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Record name | Phenethyl anthranilate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.636 | |
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Record name | PHENETHYL ANTHRANILATE | |
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Record name | 2-Phenylethyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
42 °C | |
Record name | 2-Phenylethyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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